molecular formula C8H7FN2 B1457558 6-Fluoro-1H-indol-5-amine CAS No. 1367958-40-4

6-Fluoro-1H-indol-5-amine

Cat. No.: B1457558
CAS No.: 1367958-40-4
M. Wt: 150.15 g/mol
InChI Key: FBBXYDUIEKWLKI-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indol-5-amine is a chemical compound belonging to the indole family, characterized by the presence of a fluorine atom at the 6th position and an amine group at the 5th position on the indole ring.

Mechanism of Action

Target of Action

6-Fluoro-1H-indol-5-amine, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often proteins that play a crucial role in various biological processes.

Mode of Action

The mode of action of this compound involves its interaction with its target receptors. The compound binds to these receptors, triggering a series of biochemical reactions that lead to changes in cellular processes . The exact nature of these interactions and the resulting changes largely depend on the specific targets of the compound.

Biochemical Pathways

Indole derivatives, including this compound, can affect various biochemical pathways. For instance, some indole derivatives have been reported to exhibit antiviral activity, suggesting that they may interfere with viral replication pathways . .

Result of Action

The molecular and cellular effects of this compound’s action depend on its mode of action and the biochemical pathways it affects. For instance, if the compound exhibits antiviral activity, it may inhibit viral replication, leading to a decrease in viral load . .

Biochemical Analysis

Biochemical Properties

6-Fluoro-1H-indol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of their biochemical pathways. The nature of these interactions can vary depending on the specific structure of the indole derivative and the target biomolecule.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as kinases and transcription factors, thereby affecting cell proliferation, differentiation, and apoptosis . Additionally, this compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For example, indole derivatives may undergo metabolic degradation, leading to the formation of active or inactive metabolites . These metabolites can have different biological activities, which can affect the overall impact of this compound on cells and tissues. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity or neurotoxicity. Threshold effects, where a certain dosage level is required to achieve a therapeutic effect, are also observed in some studies. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that catalyze its biotransformation into different metabolites . These metabolic pathways can influence the biological activity and toxicity of the compound. For example, the introduction of a fluorine atom can alter the metabolic stability of the indole derivative, leading to changes in its pharmacokinetic properties. Additionally, this compound may affect metabolic flux and metabolite levels in cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, specific transporters may mediate the cellular uptake of this compound, leading to its accumulation in certain tissues. Additionally, binding proteins can influence the localization and concentration of the compound within cells, affecting its biological activity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular energy production and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1H-indol-5-amine typically involves the introduction of a fluorine atom and an amine group onto the indole ring. One common method is the reaction of 6-fluoroindole with ammonia or an amine source under suitable conditions. For example, 6-fluorotryptamine can be synthesized by reacting 6-fluoroindole with an amine in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-indol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted indole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1H-indol-5-amine is unique due to the presence of both a fluorine atom and an amine group on the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-fluoro-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBXYDUIEKWLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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